molecular formula C10H12FN B2548534 4-Fluoro-3,3-dimethylindoline CAS No. 1384081-81-5

4-Fluoro-3,3-dimethylindoline

Cat. No. B2548534
M. Wt: 165.211
InChI Key: RYVMOOSJCPUJCQ-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

A solution of 520 mg of 1-(4-fluoro-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone in 10 ml of concentrated hydrochloric acid is heated at 90° C. for 2 hours. The solution is then treated with sodium bicarbonate until the pH is 7, and extracted with dichloromethane. The organic phase is filtered on a phase-separation column and concentrated under reduced pressure, so as to give 300 mg of 4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole in the form of a brown oil, the characteristics of which are the following:
Name
1-(4-fluoro-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH3:15])([CH3:14])[CH2:5][N:6]2C(=O)C.C(=O)(O)[O-].[Na+]>Cl>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH3:15])([CH3:14])[CH2:5][NH:6]2 |f:1.2|

Inputs

Step One
Name
1-(4-fluoro-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone
Quantity
520 mg
Type
reactant
Smiles
FC1=C2C(CN(C2=CC=C1)C(C)=O)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
FILTRATION
Type
FILTRATION
Details
The organic phase is filtered on a phase-separation column
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(CNC2=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.